2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28-20-10-6-5-9-19(20)22(26)23-15-17-11-13-24(14-12-17)21(25)16-27-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPQWBJEGOIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from readily available precursors such as 4-piperidone.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with a benzamide derivative, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Substitutions
The compound’s phenoxyacetyl-piperidine side chain distinguishes it from analogs such as:
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): This analog uses a piperazine ring with a 2-methoxyphenyl group and a nitrobenzamide core. The absence of a sulfur-containing group and the nitro substituent may reduce its metabolic stability compared to the methylsulfanyl derivative .
- 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (): While both share a phenoxy-related moiety, the target compound’s methylsulfanyl group likely increases electron-withdrawing effects and lipophilicity (clogP ~3.5 estimated) versus the methoxy group (clogP ~2.8) .
Table 1: Substituent Effects on Key Properties
Piperidine Modifications
The 1-(2-phenoxyacetyl)piperidin-4-yl group in the target compound contrasts with:
- 1-(2-Oxo-2-(phenylamino)ethyl)piperidin-4-yl (): This analog features a urea-like linkage instead of a phenoxyacetyl group.
Sulfur-Containing Analogs
The methylsulfanyl group differentiates the target compound from:
- N-Propyl-3-(pyridine-3-sulfonamido)benzamide (): This analog uses a sulfonamide linker, which is more polar and may reduce CNS penetration compared to the methylsulfanyl group’s moderate lipophilicity .
Biological Activity
2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following IUPAC name and structure:
- IUPAC Name : 2-methylsulfanyl-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide
- Molecular Formula : C22H26N2O3S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor for specific enzymes or receptors, which can lead to significant biological responses. The methylsulfanyl group is particularly noteworthy for influencing the compound's reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary investigations have also explored the anticancer potential of this compound. It has been noted to induce apoptosis in certain cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Results : The compound induced a dose-dependent decrease in cell viability, with an IC50 value of 15 µM, suggesting promising anticancer activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(methylsulfonyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide | Structure | Moderate antimicrobial activity |
| 2-(methylsulfinyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide | Structure | Low anticancer activity |
The presence of the methylsulfanyl group in the compound enhances its reactivity and biological interactions compared to its sulfonyl and sulfinyl counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
